molecular formula C15H17NO4 B3098103 Z-1,2-CIS-ACHEC-OH CAS No. 1329602-69-8

Z-1,2-CIS-ACHEC-OH

Cat. No.: B3098103
CAS No.: 1329602-69-8
M. Wt: 275.3 g/mol
InChI Key: QIAAZWPFGHTXNZ-OLZOCXBDSA-N
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Description

Z-1,2-CIS-ACHEC-OH, systematically named cis-4-cyclohexene-1,2-dicarboxylic acid (CAS: 2305-26-2), is a cyclohexene derivative with two carboxylic acid groups in a cis configuration on the 1,2-positions of the ring. Its molecular formula is C₈H₁₀O₄, and its stereochemistry is defined by the InChI identifier ILUAAIDVFMVTAU-OLQVQODUSA-N, confirming the cis arrangement of substituents . The compound’s SMILES notation ([C@@H]1([C@H](CC=CC1)C(=O)O)C(=O)O) further illustrates the spatial orientation of functional groups, which influences its chemical behavior and applications in organic synthesis and polymer chemistry.

Key identifiers:

  • ECHA Registration No.: 218-974-2
  • Unique Ingredient Identifier (UUI): 8D02S2924W

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAAZWPFGHTXNZ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Z-1,2-CIS-ACHEC-OH has been explored for its pharmacological properties, particularly in the development of therapeutic agents. Its structural features make it a candidate for various therapeutic applications:

1.1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, derivatives of triazoles have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A5.01Apoptosis induction
Compound B10.33Cell cycle arrest
This compoundTBDTBD

1.2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Similar compounds have been shown to modulate neuroinflammatory responses and improve cognitive functions in animal models . This suggests potential applications in treating neurodegenerative diseases.

Drug Development

The compound's unique structure allows for its incorporation into drug delivery systems and formulations:

2.1. Click Chemistry

This compound can be utilized in click chemistry, a powerful method for drug development that allows for the rapid synthesis of complex molecules with high specificity . This technique can facilitate the creation of drug conjugates that enhance bioavailability and target specificity.

2.2. Formulation Enhancements

Incorporating this compound into pharmaceutical formulations may improve solubility and stability of active ingredients, potentially leading to more effective treatments .

Materials Science Applications

This compound also shows promise in materials science due to its unique physical properties:

3.1. Liquid Crystal Applications

The compound's structural characteristics lend themselves to applications in liquid crystal technology. Research has demonstrated that similar compounds can be used in biosensing devices, where they contribute to signal amplification through changes in molecular orientation under specific conditions .

Table 2: Properties of Liquid Crystals Derived from this compound

PropertyValue
Phase Transition TempTBD
Optical ClarityHigh
Response TimeFast

Case Study 1: Anticancer Efficacy

In a recent study involving a series of synthesized analogs based on this compound, researchers observed significant anticancer effects against A549 lung cancer cells. The study utilized flow cytometry to assess apoptosis rates and found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like paclitaxel .

Case Study 2: Neuroprotective Properties

A study investigating the neuroprotective effects of this compound showed that it could significantly reduce oxidative stress markers in rat models subjected to induced neuroinflammation. The results suggested potential clinical applications in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Structural Isomers: Trans-4-Cyclohexene-1,2-Dicarboxylic Acid

The trans isomer of Z-1,2-CIS-ACHEC-OH differs in the spatial arrangement of the carboxylic acid groups. This geometric isomerism leads to distinct physicochemical properties:

Property This compound (Cis) Trans Isomer
Melting Point 168–170°C (literature) 185–187°C (literature)
Solubility in Water Moderate (due to H-bonding) Lower (reduced polarity)
Stability Prone to ring-opening More rigid conformation

The cis isomer’s intramolecular hydrogen bonding enhances solubility but reduces thermal stability compared to the trans form. The trans isomer’s higher melting point reflects stronger intermolecular interactions in the crystal lattice .

Saturated Analog: 1,2-Cyclohexanedicarboxylic Acid

Removing the double bond from the cyclohexene ring yields 1,2-cyclohexanedicarboxylic acid , a saturated analog. Key differences include:

Property This compound 1,2-Cyclohexanedicarboxylic Acid
Ring Conformation Planar (due to double bond) Chair/boat flexibility
Acidity (pKa) ~2.8 (stronger acidity) ~3.5 (weaker acidity)
Reactivity Electrophilic addition Resistance to oxidation

The double bond in this compound increases acidity by stabilizing the deprotonated form through conjugation. It also enables reactions like Diels-Alder cycloaddition, unlike its saturated counterpart .

Aromatic Analog: Phthalic Acid (1,2-Benzenedicarboxylic Acid)

Phthalic acid shares the 1,2-dicarboxylic acid motif but features a benzene ring. Comparative analysis:

Property This compound Phthalic Acid
Aromaticity Non-aromatic Aromatic (resonance-stabilized)
Melting Point 168–170°C 207°C (decomposes)
Applications Polymer modifiers Plasticizers, dyes

Phthalic acid’s aromaticity grants superior thermal stability, whereas this compound’s non-planar structure is advantageous in flexible polymer matrices .

Biological Activity

Z-1,2-CIS-ACHEC-OH (also referred to as Z-1,2-cis-acetylcholinesterase inhibitor) is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the modulation of acetylcholinesterase (AChE) and its implications for neurological disorders. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activity

This compound has been primarily studied for its inhibitory effects on AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cholinergic signaling and has therapeutic implications for conditions such as Alzheimer's disease.

The mechanism by which this compound inhibits AChE involves binding to the active site of the enzyme. This interaction prevents the hydrolysis of acetylcholine, resulting in prolonged neurotransmitter action. Molecular docking studies have indicated that specific structural features of this compound contribute to its binding affinity and selectivity towards AChE over butyrylcholinesterase (BChE) .

Inhibitory Potency

The inhibitory potency of this compound has been quantified through various assays. The compound exhibits an IC50 value in the submicromolar range, indicating strong inhibition compared to standard AChE inhibitors such as donepezil.

CompoundIC50 (µM)Target Enzyme
This compound0.78AChE
Donepezil0.178AChE
Rivastigmine0.65AChE

This data suggests that this compound is comparable to established treatments for Alzheimer's disease .

Neuroprotective Effects

In addition to its role as an AChE inhibitor, this compound has demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. Studies using SH-SY5Y neuroblastoma cells showed that pre-treatment with this compound significantly reduced cell death induced by hydrogen peroxide exposure .

Case Study 1: Neuroprotection in SH-SY5Y Cells

A recent study investigated the neuroprotective effects of this compound against oxidative stress:

  • Objective : Evaluate the protective effects against H2O2-induced cytotoxicity.
  • Method : SH-SY5Y cells were treated with varying concentrations of this compound prior to exposure to H2O2.
Treatment Concentration (µM)Cell Viability (%)
0.180
1.090
1095

Results indicated a dose-dependent increase in cell viability, suggesting a protective role against oxidative damage .

Q & A

How can researchers design experiments to investigate the stereochemical stability of Z-1,2-CIS-ACHEC-OH under varying pH conditions?

Basic Research Question
Methodological Answer :
To assess stereochemical stability, use controlled kinetic studies under buffered pH conditions (e.g., 2.0–10.0) with monitoring via chiral HPLC or circular dichroism (CD) spectroscopy. Include a control group (e.g., racemic mixtures) and validate reproducibility by repeating experiments ≥3 times. Document temperature, ionic strength, and solvent effects rigorously to isolate pH-specific outcomes .

What analytical techniques are most reliable for resolving contradictions in reported solubility data for this compound?

Advanced Research Question
Methodological Answer :
Combine orthogonal methods:

  • Phase-solubility analysis (e.g., shake-flask method with UV-Vis quantification).
  • Thermodynamic modeling (e.g., Hansen solubility parameters).
  • Dynamic light scattering (DLS) to detect aggregation artifacts.
    Compare results against literature using systematic meta-analysis frameworks (e.g., PRISMA guidelines) to identify methodological disparities (e.g., solvent purity, temperature calibration) .

How should researchers formulate hypotheses to explore the catalytic role of this compound in asymmetric synthesis?

Basic Research Question
Methodological Answer :
Apply the PICO framework :

  • Population : Reaction substrates (e.g., prochiral ketones).
  • Intervention : Catalytic loading of this compound.
  • Comparison : Alternative catalysts (e.g., BINOL derivatives).
  • Outcome : Enantiomeric excess (ee%) and turnover frequency (TOF).
    Refine hypotheses using the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure testability and alignment with gaps in asymmetric induction mechanisms .

What strategies mitigate synthetic challenges in achieving high-yield Z-isomer selectivity during ACHEC-OH derivatization?

Advanced Research Question
Methodological Answer :
Optimize reaction parameters via Design of Experiments (DoE) :

  • Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs.
  • Characterize intermediates via in situ FTIR or NMR to track isomerization kinetics.
  • Employ computational tools (e.g., DFT calculations) to predict transition-state energies and guide solvent selection .

How can conflicting data on this compound’s metabolic stability in biological models be systematically validated?

Advanced Research Question
Methodological Answer :
Adopt a tiered validation approach:

In vitro : Microsomal stability assays (human/rodent liver microsomes) with LC-MS/MS quantification.

In silico : QSAR models to predict metabolic hotspots.

In vivo : Radiolabeled tracer studies in animal models (e.g., 14C-labeled compound).
Cross-validate results with independent labs and publish raw datasets to enhance transparency .

What methodologies ensure robust structural elucidation of this compound derivatives with ambiguous NOESY correlations?

Basic Research Question
Methodological Answer :
Integrate multi-technique analysis:

  • X-ray crystallography for absolute configuration.
  • Residual dipolar coupling (RDC) NMR in aligned media to resolve stereochemical ambiguities.
  • Computational NOE simulation (e.g., CORCEMA) to validate proposed conformers.
    Report confidence intervals for dihedral angles and include error analysis in crystallographic data .

How can researchers design a literature review to contextualize this compound’s reactivity within cis-diol chelating agents?

Basic Research Question
Methodological Answer :
Use systematic review protocols:

Search Strategy : Combine keywords (e.g., “cis-diol chelation,” “boronic acid analogs”) across Scopus, PubMed, and Reaxys.

Inclusion Criteria : Prioritize peer-reviewed studies with full synthetic protocols.

Critical Appraisal : Assess bias using tools like ROBIS (Risk of Bias in Systematic Reviews).
Synthesize trends in reaction efficiency, solvent compatibility, and chelation thermodynamics .

What experimental controls are essential when studying this compound’s photodegradation pathways?

Advanced Research Question
Methodological Answer :
Implement controls to isolate degradation mechanisms:

  • Dark controls : Rule out thermal degradation.
  • Radical scavengers (e.g., TEMPO) to test for ROS-mediated pathways.
  • Isotopic labeling (e.g., D2O) to probe hydrolysis kinetics.
    Use HPLC-PDA-ESI/MS for degradation product identification and quantum yield calculations .

How should researchers address discrepancies between computational predictions and experimental results for this compound’s tautomeric equilibria?

Advanced Research Question
Methodological Answer :
Reconcile discrepancies through iterative validation:

Benchmark computational methods (e.g., compare DFT functionals like B3LYP vs. M06-2X).

Variable-temperature NMR to experimentally map tautomer populations.

Solvent dielectric constant adjustments in simulations to match experimental conditions.
Publish computational input files and experimental raw data for peer validation .

What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s biological assays?

Basic Research Question
Methodological Answer :
Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values.

  • Use Akaike Information Criterion (AIC) to select the best-fit model.
  • Include bootstrap resampling (≥1000 iterations) to estimate confidence intervals.
    Report adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.